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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2,3-dihydrofuran (C₄H₆O), a

heterocyclic organic compound of interest in various chemical and pharmaceutical applications. The document consolidates key thermodynamic

data, including the standard enthalpy, entropy, and Gibbs free energy of formation, presented in a clear tabular format. Furthermore, it delves into

the stability and reactivity of 2,3-dihydrofuran, with a focus on its thermal isomerization. Detailed experimental and computational methodologies

commonly employed for the determination of these properties are also described. Visual representations of key reaction pathways are provided to

facilitate a deeper understanding of the molecule's behavior.

Thermodynamic Properties of 2,3-Dihydrofuran
The thermodynamic parameters of a compound are crucial for understanding its stability, reactivity, and potential for use in chemical synthesis.

The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) for 2,3-dihydrofuran
in the gaseous state at 298.15 K are summarized below.

Thermodynamic Property Value Units Reference(s)

Standard Enthalpy of Formation

(Gas), ΔHf°
-75.00 kJ·mol⁻¹ [1]

-77 ± 3 kJ·mol⁻¹ [2]

-72.2 ± 0.4 kJ·mol⁻¹ [2]

Standard Molar Entropy (Gas), S° 292.57 J·K⁻¹·mol⁻¹ [1]

Standard Gibbs Free Energy of

Formation (Gas), ΔGf°
-11.97 kJ·mol⁻¹ Calculated

Note: The Standard Gibbs Free Energy of Formation was calculated using the values for ΔHf° (-75.00 kJ·mol⁻¹) and S° (292.57 J·K⁻¹·mol⁻¹) from

the CCCBDB[1] and the standard molar entropies of the constituent elements.

Stability and Reactivity
2,3-Dihydrofuran is a cyclic enol ether. Its stability and reactivity are influenced by several factors, including ring strain and the presence of the

double bond adjacent to the oxygen atom.

Ring Strain: Five-membered rings like 2,3-dihydrofuran possess a moderate degree of ring strain, which influences their reactivity. This strain is a

combination of angle strain and torsional strain. The molecule is not planar, adopting a puckered conformation to alleviate some of this strain.[3]

Thermal Isomerization: A key aspect of the thermal chemistry of 2,3-dihydrofuran is its propensity to undergo ring-opening isomerization at

elevated temperatures. The primary products of this unimolecular reaction are propenyl aldehyde and cyclopropanecarboxaldehyde.[4] This
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contrasts with its isomer, 2,5-dihydrofuran, which primarily eliminates hydrogen to form furan.[4] The isomerization reactions are significantly faster

than fragmentation at lower temperatures.[4]
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Figure 1. Thermal isomerization of 2,3-dihydrofuran.

Peroxide Formation: Like many ethers, 2,3-dihydrofuran can form explosive peroxides upon exposure to air and light.[5] This is a critical safety

consideration for its storage and handling.

Experimental and Computational Methodologies
The determination of the thermodynamic properties of 2,3-dihydrofuran and related compounds involves a combination of experimental

techniques and theoretical calculations.

Experimental Protocols
Combustion Calorimetry: This is a primary method for determining the standard enthalpy of formation (ΔHf°). A known mass of the substance is

completely combusted in a bomb calorimeter, and the heat released is measured. From the energy of combustion, the enthalpy of formation can

be calculated. For furan derivatives, this technique has been used to obtain reliable thermochemical data.[6]

Calvet Microcalorimetry: This technique is employed to measure enthalpies of vaporization. The heat absorbed during the phase transition from

liquid to gas is measured at a constant temperature, which is essential for converting condensed-phase enthalpy of formation data to the gas

phase.[6]

Spectroscopy: High-resolution vacuum ultraviolet (VUV) absorption spectroscopy, often utilizing a synchrotron light source, provides information

about the electronic structure and excited states of molecules like 2,3-dihydrofuran.[7][8] Far-infrared spectroscopy is used to study the ring-

puckering vibrations, which gives insight into the molecule's conformation and the energy barrier to planarity.[3]

Computational Chemistry
Ab Initio and Density Functional Theory (DFT) Calculations: Quantum chemical methods are powerful tools for calculating thermodynamic

properties. High-level methods like G3 and QCISD(T) have been used to compute the enthalpies of formation of furan derivatives, often

showing good agreement with experimental data.[4][6] DFT methods, such as B3LYP, are used to explore potential energy surfaces, locate

transition states, and calculate reaction energetics for processes like isomerization.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]
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